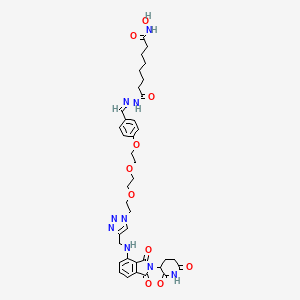

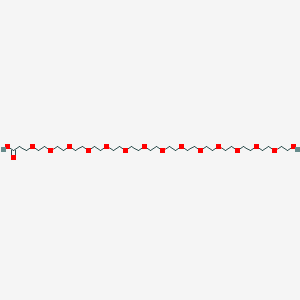

Hydroxy-PEG14-acid

Übersicht

Beschreibung

Hydroxy-PEG14-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of Hydroxy-PEG14-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis

The molecular formula of Hydroxy-PEG14-acid is C31H62O17 . The molecular weight is 706.8 g/mol . The IUPAC name is 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .Chemical Reactions Analysis

The terminal carboxylic acid of Hydroxy-PEG14-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

Hydroxy-PEG14-acid has a molecular weight of 706.8 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 17 . It has a rotatable bond count of 44 . The exact mass and monoisotopic mass are 706.39870051 g/mol . The topological polar surface area is 187 Ų . The heavy atom count is 48 .Wissenschaftliche Forschungsanwendungen

1. Drug Delivery Systems

Hydroxy-PEG14-acid, as a functional component in polyethylene glycol (PEG) based formulations, plays a crucial role in drug delivery systems. The use of PEGylated formulations enhances drug solubility and stability, improves pharmacokinetics, and allows for targeted drug delivery. For example, a study on dual-targeted redox-responsive nanogels based on PEGylated sorbitan, cross-linked with amino acids and conjugated with folic acid, demonstrates the potential of these systems in targeted antitumor drug delivery (Khoee, Yousefalizadeh, & Kavand, 2017). Another study highlights the fabrication of luminescent hydroxyapatite nanorods through surface-initiated polymerization, indicating their suitability for biological imaging and controlled drug delivery (Heng et al., 2016).

2. Biomedical Applications

In the realm of biomedical applications, hydroxy-PEG14-acid is a key ingredient in creating biocompatible and biodegradable materials. Its presence in polymers such as hydrogels facilitates their application in tissue engineering, wound healing, and as scaffolds in bone regeneration. For instance, research on the characterization of hydrogels in contact with arterial tissue demonstrates the potential for creating barriers in vascular applications (Lyman, Melanson, & Sawhney, 1996). Additionally, a study on injectable PEG-based composite scaffolds for bone tissue engineering emphasizes the versatility of these materials (Jiao et al., 2012).

3. Imaging and Diagnostics

Hydroxy-PEG14-acid is instrumental in the development of nanoparticles for imaging and diagnostic purposes. Studies illustrate its use in the preparation of nanoparticles for enhanced magnetic resonance imaging (MRI), such as the development of hydrophilic manganese oxide nanoparticles for molecular MRI of renal carcinoma (Li et al., 2018). This highlights its role in improving diagnostic accuracy and specificity.

4. Surface Modification and Antimicrobial Applications

Hydroxy-PEG14-acid is also used in surface modification of materials to impart antimicrobial properties. For example, a study on the covalent immobilization of antimicrobial peptides on poly(ethylene) film demonstrates the potential of PEGylated materials in creating surfaces resistant to microbial contamination (Steven & Hotchkiss, 2008).

Wirkmechanismus

Target of Action

Hydroxy-PEG14-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid . The primary targets of Hydroxy-PEG14-acid are primary amine groups . These primary amine groups can be found in various biological molecules, including proteins and nucleic acids, playing crucial roles in numerous biological processes.

Mode of Action

The terminal carboxylic acid of Hydroxy-PEG14-acid can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . This interaction results in the formation of a covalent bond between the Hydroxy-PEG14-acid and the target molecule, potentially altering the function or properties of the target.

Biochemical Pathways

The hydrophilic PEG spacer in Hydroxy-PEG14-acid increases solubility in aqueous media , which could influence the distribution and interaction of target molecules within biological systems.

Pharmacokinetics

The hydrophilic nature of the peg spacer in hydroxy-peg14-acid is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H62O17/c32-2-4-36-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-48-30-29-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-35-3-1-31(33)34/h32H,1-30H2,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPODZORZYERKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H62O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxy-PEG14-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

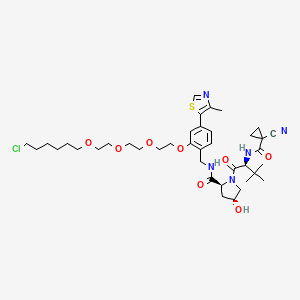

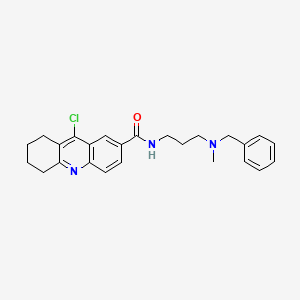

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)